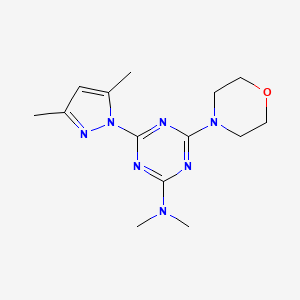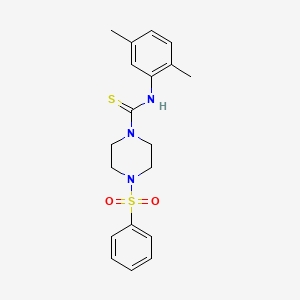
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can improve insulin sensitivity and reduce glucose levels by activating the AMPK pathway. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential therapeutic properties in various diseases, which makes it an attractive compound for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to develop more water-soluble derivatives of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide to improve its bioavailability. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used as a lead compound for drug development in various diseases, including cancer, diabetes, and neurological disorders. Finally, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used in combination with other compounds to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine with piperazine-1-carbothioamide in the presence of phenylsulfonyl chloride. The reaction leads to the formation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide as a white solid with a melting point of 198-200°C.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing glucose levels. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-8-9-16(2)18(14-15)20-19(25)21-10-12-22(13-11-21)26(23,24)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLKPLKPULHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

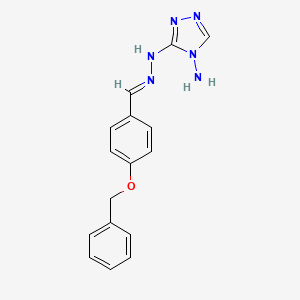

![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
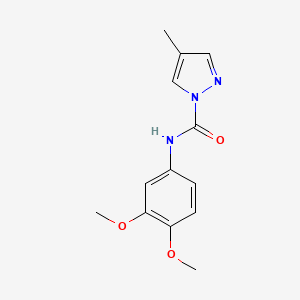
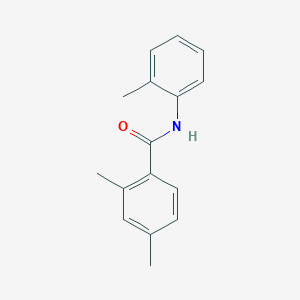
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
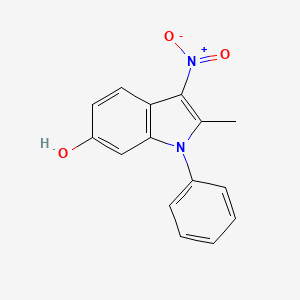
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
